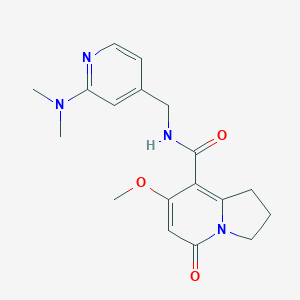

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

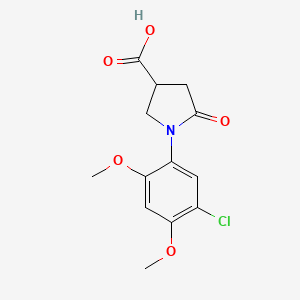

“N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine” is a compound that contains a benzothiazole moiety. Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) were used to mediate the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been determined through various methods such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . For example, the crystal structure of a similar compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined . The compound crystallizes in monoclinic P2 1/c .Chemical Reactions Analysis

Benzothiazoles have been involved in a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various methods such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . For example, one derivative, N-(1,3-benzothiazol-2-yl)-2,4-dichlorobenzamide, is a white powder with a melting point of 208–210 °C .科学的研究の応用

Catalytic C-H, N-H Coupling

One significant application of benzothiazole derivatives is in the field of organic synthesis, particularly in catalytic C-H, N-H coupling processes. A study by Monguchi et al. (2009) demonstrated that C-H, N-H coupling of azoles with several amines, in the presence of a copper catalyst, can efficiently proceed to afford aminated products. This process exemplifies the utility of benzothiazole compounds in facilitating the direct amination of azoles, showcasing their role in developing synthetic methodologies (Monguchi, Taiki Fujiwara, H. Furukawa, A. Mori, 2009).

Structural Analysis

In structural chemistry, the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined, revealing insights into the spatial arrangement and molecular geometry of benzothiazole derivatives. This work by Yıldırım et al. (2006) contributes to the understanding of molecular interactions and stability, essential for designing compounds with desired properties (S. Ö. Yıldırım, M. Akkurt, S. Servi, Murat Genç, M. Şekerci, H. Fun, 2006).

Biological Evaluation

Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and evaluated their antibacterial, antifungal, and anthelmintic activities. These compounds exhibited a broad spectrum of antimicrobial activity, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (Nikhil D. Amnerkar, B. Bhongade, K. Bhusari, 2015).

Synthesis and Antimicrobial Activity

Nayak and Bhat (2023) focused on the synthesis of benzothiazole derivatives and their application as antimicrobial agents and corrosion inhibitors. Their study demonstrated the versatility of these compounds in both medicinal chemistry and material science, offering insights into the multifunctional applications of benzothiazole derivatives (Janardhana Nayak, R. Bhat, 2023).

将来の方向性

The future development trend and prospect of the synthesis of benzothiazole derivatives are anticipated to be related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-3-8-14(2)9-12-13-10-6-4-5-7-11(10)15-12/h1,4-7H,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLVHBZJPQPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)

![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)

![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)

![2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2656517.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)